(1R,5S)-N-(3,5-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide (1R,5S)-N-(3,5-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide
Brand Name: Vulcanchem
CAS No.: 1705061-00-2
VCID: VC5071327
InChI: InChI=1S/C17H24N2O3S/c1-21-14-6-11(7-15(10-14)22-2)18-17(20)19-12-4-5-13(19)9-16(8-12)23-3/h6-7,10,12-13,16H,4-5,8-9H2,1-3H3,(H,18,20)
SMILES: COC1=CC(=CC(=C1)NC(=O)N2C3CCC2CC(C3)SC)OC
Molecular Formula: C17H24N2O3S
Molecular Weight: 336.45

(1R,5S)-N-(3,5-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide

CAS No.: 1705061-00-2

VCID: VC5071327

Molecular Formula: C17H24N2O3S

Molecular Weight: 336.45

* For research use only. Not for human or veterinary use.

(1R,5S)-N-(3,5-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide - 1705061-00-2

Description

(1R,5S)-N-(3,5-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic molecule featuring a bicyclic structure with specific functional groups. Its chemical formula is C17H24N2O3S, and it has a molecular weight of 336.45 g/mol. This compound belongs to the class of bicyclic amides, known for their diverse biological activities, including potential applications in pharmaceutical development as analgesics or antidepressants.

Pharmacological Activities

This compound is primarily assessed for its pharmacological activities through in vitro assays and animal models. Its potential applications include:

  • Pharmaceutical Development: As a lead compound for developing new analgesics or antidepressants.

  • Research Tool: In studies investigating pain pathways or mood regulation mechanisms.

  • Chemical Probes: For exploring biological systems due to its unique structure and reactivity.

Comparison with Similar Compounds

Similar compounds, such as other bicyclic amides, exhibit different biological activities based on their substituents. For example:

Compound NameStructural FeaturesBiological Activity
Compound ABicyclic structure with different substituentsAnalgesic properties
Compound BSimilar phenyl group but different alkyl substituentsAntidepressant activity
Compound CContains a carboxylic acid instead of a carboxamideNeuroprotective effects

Research Findings and Future Directions

Research on this compound focuses on elucidating its mechanism of action and therapeutic potential. Interaction studies with biological targets are crucial for understanding its efficacy and safety profile. Given its unique structure and potential dual activity as both an analgesic and antidepressant, further research is warranted to explore its full therapeutic potential.

CAS No. 1705061-00-2
Product Name (1R,5S)-N-(3,5-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide
Molecular Formula C17H24N2O3S
Molecular Weight 336.45
IUPAC Name N-(3,5-dimethoxyphenyl)-3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carboxamide
Standard InChI InChI=1S/C17H24N2O3S/c1-21-14-6-11(7-15(10-14)22-2)18-17(20)19-12-4-5-13(19)9-16(8-12)23-3/h6-7,10,12-13,16H,4-5,8-9H2,1-3H3,(H,18,20)
Standard InChIKey PWGBXVMPEQSESV-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)NC(=O)N2C3CCC2CC(C3)SC)OC
Solubility not available
PubChem Compound 90616119
Last Modified Aug 17 2023

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